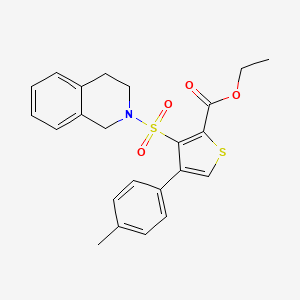
ethyl 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-(4-METHYLPHENYL)-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)THIOPHENE-2-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene carboxylates This compound is characterized by its unique structure, which includes a thiophene ring, a sulfonyl group, and a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-METHYLPHENYL)-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)THIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: Sulfonylation can be performed using sulfonyl chlorides in the presence of a base.
Attachment of the Tetrahydroisoquinoline Moiety: This step may involve nucleophilic substitution or coupling reactions.
Esterification: The final step often involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-METHYLPHENYL)-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)THIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-METHYLPHENYL)-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)THIOPHENE-2-CARBOXYLATE depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group and tetrahydroisoquinoline moiety are key functional groups that contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-(4-METHYLPHENYL)-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)THIOPHENE-2-CARBOXYLATE: can be compared with other thiophene carboxylates and sulfonyl-containing compounds.
4-(4-METHYLPHENYL)-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)THIOPHENE-2-CARBOXYLIC ACID: Similar structure but lacks the ethyl ester group.
4-(4-METHYLPHENYL)-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)THIOPHENE-2-METHANOL: Similar structure but contains a methanol group instead of the carboxylate.
Uniqueness
The uniqueness of ETHYL 4-(4-METHYLPHENYL)-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)THIOPHENE-2-CARBOXYLATE lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the ethyl ester group, sulfonyl group, and tetrahydroisoquinoline moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C23H23NO4S2 |
|---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
ethyl 3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C23H23NO4S2/c1-3-28-23(25)21-22(20(15-29-21)18-10-8-16(2)9-11-18)30(26,27)24-13-12-17-6-4-5-7-19(17)14-24/h4-11,15H,3,12-14H2,1-2H3 |
InChI Key |
HMEIGDUIAZLTLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















